1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Beschreibung
This compound features a pyrrolidine-2,5-dione core substituted with a 2,3-dihydro-1,4-benzodioxin group at position 1 and a 4-(2-fluorophenyl)piperazine moiety at position 3. The benzodioxin group may enhance lipophilicity, influencing bioavailability and blood-brain barrier penetration .
Eigenschaften
Molekularformel |
C22H22FN3O4 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22FN3O4/c23-16-3-1-2-4-17(16)24-7-9-25(10-8-24)18-14-21(27)26(22(18)28)15-5-6-19-20(13-15)30-12-11-29-19/h1-6,13,18H,7-12,14H2 |
InChI-Schlüssel |
AAPJWKBUPUSNRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5F |
Kanonische SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant properties. In particular, studies utilizing acute seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) have shown promising results for compounds structurally similar to the target compound. For instance, an analog demonstrated an effective dose (ED50) of 62.1 mg/kg in the MES model, highlighting the potential for seizure control .
Analgesic Properties
In addition to anticonvulsant effects, preliminary evaluations suggest that the compound may possess analgesic properties. Testing in formalin-induced pain models indicated significant pain relief comparable to established analgesics. The mechanism appears to involve modulation of neurotransmitter release and receptor activity within pain pathways .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural components. The presence of the benzodioxin moiety has been associated with enhanced binding affinity to various receptors involved in neurotransmission. Modifications in the piperazine ring have also been shown to influence selectivity and potency against specific targets like equilibrative nucleoside transporters (ENTs) which play a crucial role in cellular nucleotide homeostasis .
Table 1: Summary of Key Structural Features and Biological Activities
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Benzodioxin moiety | Enhanced receptor binding | |
| 2-Fluorophenyl group | Increased selectivity for ENT2 | |
| Pyrrolidine core | Anticonvulsant and analgesic effects |
Case Study 1: Anticonvulsant Evaluation
In a controlled study involving various analogs of pyrrolidine derivatives including our compound, researchers assessed efficacy through multiple seizure models. The results indicated that compounds with similar structural frameworks exhibited significant anticonvulsant activity with minimal side effects, suggesting a favorable therapeutic index .
Case Study 2: Analgesic Assessment
Another study focused on evaluating the analgesic properties of the compound in a neuropathic pain model. Results showed that administration led to a marked reduction in pain scores compared to controls, supporting its potential use in pain management therapies .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Its interactions with specific enzymes and receptors suggest that it may modulate inflammatory pathways effectively.
2. Neurotransmitter System Interaction
The compound shows promise in influencing neurotransmitter systems, especially serotonin receptors. This interaction is crucial for developing treatments for mood disorders such as depression and anxiety.
3. Antidepressant Effects
Due to its ability to interact with serotonin receptors, there is potential for this compound to be developed as an antidepressant. Studies have shown that compounds with similar structures can enhance serotonin levels in the brain.
Synthetic Routes
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves several key steps:
- Formation of the Benzodioxin Moiety : This step involves the cyclization of appropriate precursors to form the benzodioxin structure.
- Piperazine Substitution : The introduction of the piperazine group is achieved through nucleophilic substitution reactions.
- Final Dione Formation : The final step involves the formation of the dione structure via oxidation or other chemical transformations.
These synthetic routes can be optimized for yield and purity by controlling reaction conditions such as temperature and solvent choice.
Case Studies
Numerous studies have explored the pharmacological potential of this compound:
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results suggest that modifications to the benzodioxin moiety could enhance anti-inflammatory effects.
Study 2: Neuropharmacological Effects
Research published in Neuropharmacology highlighted the compound's interaction with serotonin receptors and its potential as a therapeutic agent for anxiety disorders. Behavioral assays in animal models showed promising anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Pyrrolidine/Pyrrole-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold is shared with pesticidal agents such as 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide, CAS 41205-21-4), which inhibits fungal growth via mitochondrial disruption . Key differences include:
- Substituent effects : The target compound’s fluorophenyl-piperazine group may confer receptor-binding specificity (e.g., serotonin or dopamine receptors), whereas fluoroimide’s chloro-fluorophenyl substituents enhance electrophilicity for pesticidal activity.
Piperazine-Containing Analogues
A structurally related compound, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (CAS 1144437-04-6), replaces the fluorophenyl group with a methylsulfonyl-piperazine moiety . Comparative analysis reveals:
- Pharmacokinetics : The methylsulfonyl group in the analogue improves aqueous solubility but may reduce CNS penetration due to increased polarity.
- Receptor affinity : The fluorophenyl group in the target compound likely enhances affinity for fluorophoric receptor pockets (e.g., 5-HT1A or D2-like receptors), whereas sulfonyl groups often target enzymes (e.g., kinases).
Pyrazolone Derivatives
Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, CAS 60-80-0), a pyrazolone derivative, shares a lactam-like structure but exhibits distinct reactivity and applications (e.g., analgesic/antipyretic) . Contrasts include:
- Ring saturation : The pyrrolidine-2,5-dione core in the target compound is fully saturated, reducing electrophilicity compared to antipyrine’s unsaturated pyrazolone ring.
- Functional groups : Antipyrine lacks the fluorophenyl-piperazine system, limiting its receptor-targeting versatility.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Fluorophenyl-piperazine motif : This group is prevalent in antipsychotics (e.g., aripiprazole), suggesting dopamine D2 receptor partial agonism or serotonin receptor antagonism as plausible mechanisms .
- Benzodioxin vs. benzopyran: Unlike chromafenozide (a benzopyran insecticide), the benzodioxin group in the target compound may reduce oxidative metabolism, enhancing plasma half-life .
- Synthetic challenges : Crystallographic tools like SHELX and ORTEP-3 (used for structural determination in analogues) highlight the compound’s conformational rigidity, which may limit binding plasticity .
Vorbereitungsmethoden
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
Coupling to the Pyrrolidine Core
The Boc-protected amine is coupled to the pyrrolidine-2,5-dione core using standard peptide coupling reagents. For example:
Alternative Reductive Cyclization Strategies
Reductive cyclization offers a streamlined approach to form the pyrrolidine ring while incorporating substituents. This method, used in pyrrolobenzodiazepine synthesis, involves:
-
Preparation of nitro precursors : N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde derivatives.
-
Reduction : Tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol under reflux to reduce the nitro group and induce cyclization.
Adapting this to the target compound:
-
Precursor : N-(2,3-dihydro-1,4-benzodioxin-6-carbonyl)-4-(2-fluorophenyl)piperazine-prolinol.
-
Cyclization conditions : SnCl₂·2H₂O, MeOH, reflux, 12 h.
Optimization Challenges and Solutions
Steric Hindrance
Bulky substituents on the pyrrolidine ring (e.g., benzodioxin and piperazine groups) can hinder cyclization. Solutions include:
Regioselectivity
Selective functionalization at the pyrrolidine-3 position is achieved using directing groups or temporary protecting strategies. For example, transient silyl protection of the 1-position amine ensures substitution occurs exclusively at the 3-position.
Comparative Analysis of Synthetic Routes
The table below contrasts two viable pathways:
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise coupling | 1. Core formation 2. Piperazine introduction 3. Benzodioxin coupling | 45–55% | Modular; easier purification | Lengthy; multiple protection steps |
| Reductive cyclization | 1. Precursor synthesis 2. Cyclization | 60–70% | Fewer steps; higher efficiency | Requires nitro precursors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
